![molecular formula C18H32Cl3N3 B1391287 [(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride CAS No. 1185295-95-7](/img/structure/B1391287.png)
[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride
Vue d'ensemble
Description
“[(1’-Benzyl-1,4’-bipiperidin-4-yl)methyl]aminetrihydrochloride” is a biochemical used for proteomics research . It is a complex organic compound with the molecular formula C18H29N3•3HCl .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group conjugated to a bipiperidinyl group through one nitrogen atom . The compound also includes a methylamine group and three hydrochloride ions .Applications De Recherche Scientifique
Chemical Synthesis and Improvement
- Synthesis Technique : The compound 1-benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride, which is structurally similar to the requested compound, was synthesized using several steps of Adole condensation, reduction, and salt formation. This method is noted for its simplicity and industrial scalability (Lan Zhi-yin, 2004).
Applications in Medicinal Chemistry
- Manufacturing Route Development : The development of a manufacturing route for a compound related to the requested one, involving palladium-catalyzed aminocarbonylation, is detailed, emphasizing the pharmaceutical context (R. J. Atkins et al., 2003).
- Dual Inhibitor in Neurodegenerative Disorders : A derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, has been identified as a cholinesterase and monoamine oxidase dual inhibitor, suggesting potential in treating neurodegenerative disorders (Oscar M. Bautista-Aguilera et al., 2014).
Inhibitory Effects and Antagonistic Actions
- CCR5 Receptor Antagonist : A compound structurally similar to the requested one demonstrated potent noncompetitive allosteric antagonism of the CCR5 receptor, which is significant for HIV-1 treatment (C. Watson et al., 2005).
- Sigma Receptor Ligands : Another similar compound was identified as a high-affinity sigma receptor ligand, potentially useful in psychiatric and neurological disorders (O. Prezzavento et al., 2007).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Amino acid derivatives of a similar chemical structure have been studied as inhibitors for steel corrosion, highlighting an application in material science (M. Yadav et al., 2015).
Anti-Inflammatory and Antimicrobial Properties
- H4 Receptor Ligands with Anti-Inflammatory Effects : Research indicated the potential of certain derivatives in treating inflammation, specifically via the human histamine H4 receptor (R. Smits et al., 2008).
- Antibacterial Evaluation : Some derivatives exhibited valuable antibacterial properties, indicating potential in antimicrobial applications (Aziz‐ur‐Rehman et al., 2017).
Propriétés
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.3ClH/c19-14-16-6-12-21(13-7-16)18-8-10-20(11-9-18)15-17-4-2-1-3-5-17;;;/h1-5,16,18H,6-15,19H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKCMXYEQYUOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CCN(CC2)CC3=CC=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)
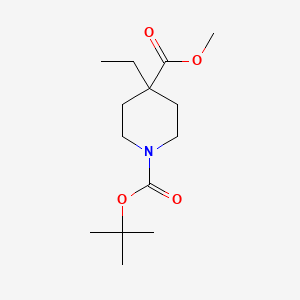
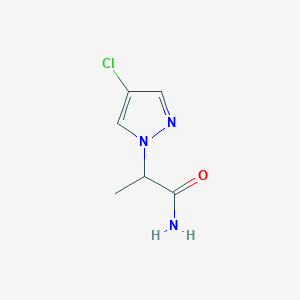
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
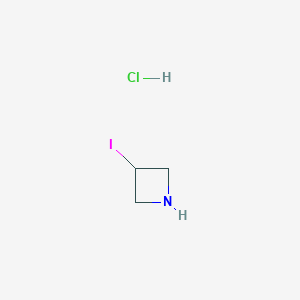
![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)

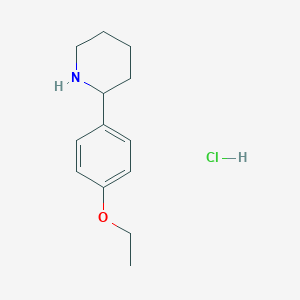
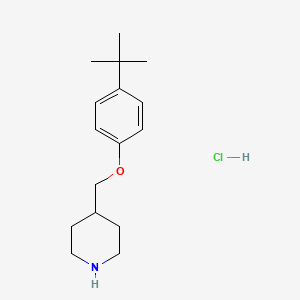
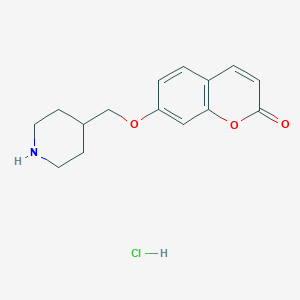
![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)